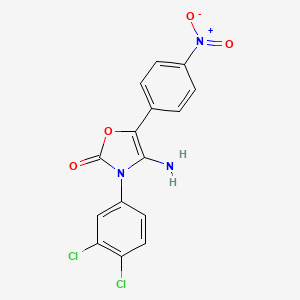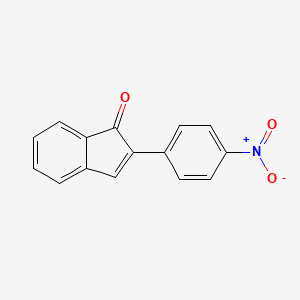![molecular formula C15H8N4O3 B8041486 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)
12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one: is a complex heterocyclic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system incorporating both quinazoline and isoindoline moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-aminobenzyl alcohol with 2-cyanomethyl benzoate in the presence of trifluoroacetic acid, leading to the formation of the desired isoindoloquinazolinone structure . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate (Cs2CO3) in a one-pot cascade process has been reported to be effective for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoloquinazolinones, which may exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one is used as a building block in the synthesis of other complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its diverse biological activities. It has been investigated for its anticancer, antibacterial, and anti-inflammatory properties . The presence of the nitro and imino groups contributes to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and stability under oxidative conditions .
Mechanism of Action
The mechanism of action of 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and repair mechanisms . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Batracylin: A related compound with a similar isoindoloquinazolinone structure, known for its anticancer activity.
Quinazoline Derivatives: These compounds share the quinazoline core and exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one is unique due to the presence of both nitro and imino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups within the fused ring system enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
12-imino-7-nitroisoindolo[1,2-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c16-13-9-3-1-2-4-10(9)14-17-12-7-8(19(21)22)5-6-11(12)15(20)18(13)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOAKEFLRVNDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N3C2=NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)

![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)

![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)



![2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile](/img/structure/B8041512.png)
![2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)
